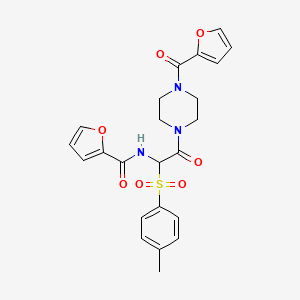![molecular formula C16H17ClN2O B2494136 4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene CAS No. 2094542-80-8](/img/structure/B2494136.png)
4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as CCT018159 and is a highly selective and potent inhibitor of the protein kinase PDK1.
科学的研究の応用
CCT018159 has shown great potential in scientific research as a highly selective and potent inhibitor of PDK1. PDK1 is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and metabolism. Inhibition of PDK1 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. CCT018159 has been extensively studied in preclinical models and has shown promising results in inhibiting tumor growth and enhancing the efficacy of chemotherapy.
作用機序
CCT018159 selectively inhibits PDK1 by binding to the ATP-binding pocket of the kinase domain. This results in the inhibition of downstream signaling pathways, including the AKT and mTOR pathways, which are crucial for cell survival and proliferation. The inhibition of these pathways leads to the induction of apoptosis and cell cycle arrest, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
CCT018159 has been shown to have significant biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. CCT018159 has also been shown to enhance the efficacy of chemotherapy in preclinical models. In addition, CCT018159 has been shown to have a favorable pharmacokinetic profile, making it suitable for further development as a therapeutic agent.
実験室実験の利点と制限
CCT018159 has several advantages for lab experiments, including its high selectivity and potency as a PDK1 inhibitor, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of chemotherapy. However, CCT018159 also has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
将来の方向性
There are several future directions for the scientific research of CCT018159. One potential direction is the development of CCT018159 as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the further optimization of the synthesis method to improve yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of CCT018159 and to identify potential biomarkers for patient selection and monitoring. Overall, CCT018159 has shown great potential in scientific research and holds promise for the development of new therapies for various diseases.
合成法
The synthesis of CCT018159 involves a multi-step process that includes the preparation of the key intermediate 4-(2-chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene. This intermediate is then subjected to various reactions to obtain the final product. The synthesis method of CCT018159 has been optimized to produce high yields and purity, making it suitable for scientific research applications.
特性
IUPAC Name |
4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl-(2-chloropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c17-15-7-12(5-6-18-15)16(20)19-8-13-10-1-2-11(4-3-10)14(13)9-19/h1-2,5-7,10-11,13-14H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNBBLMUAXERLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2CN(C3)C(=O)C4=CC(=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0,2,6]undec-8-ene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2494054.png)
![(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one](/img/structure/B2494055.png)
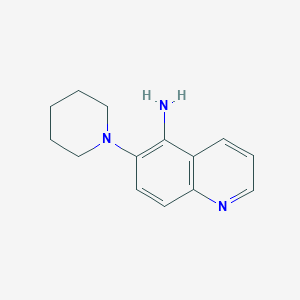
![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)

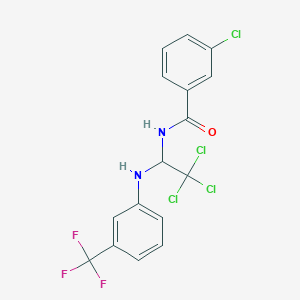
![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)
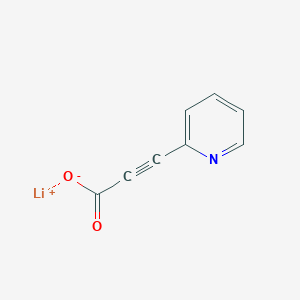
![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)

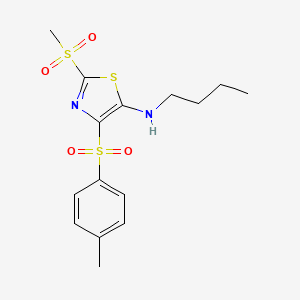
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2494073.png)
![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)
